phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
Phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields, including anti-cancer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves the condensation of phenylhydrazine with a suitable carbonyl compound, followed by cyclization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar methods to ensure high yield and purity. The use of continuous flow reactors and automated synthesis could be explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular processes and interactions.
Mechanism of Action
The mechanism of action of phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. In anti-cancer studies, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be compared with other indole derivatives, such as:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another indole derivative with similar structural features but different functional groups.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Known for its use in neurodegenerative disease studies.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
phenyl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C18H16N2O/c21-18(13-6-2-1-3-7-13)20-11-10-17-15(12-20)14-8-4-5-9-16(14)19-17/h1-9,19H,10-12H2 |
InChI Key |
CLCWDNVUYZSHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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